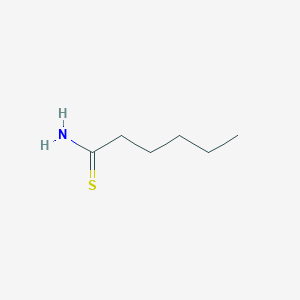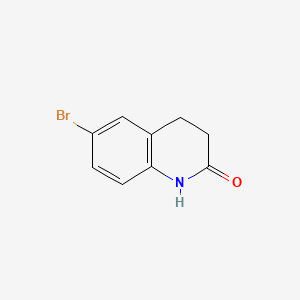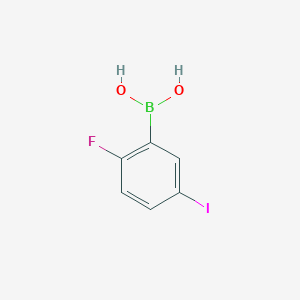
2-氟-5-碘苯硼酸
描述
2-Fluoro-5-iodophenylboronic acid (2-FIPBA) is an important organic compound that has been used in a variety of scientific research applications. It is a versatile reagent that is commonly used in organic synthesis and has been used in a variety of biochemical and physiological studies.
科学研究应用
合成新的杂环化合物
- 研究人员在合成含有碘、氧和硼的新杂环化合物中使用了2-氟-5-碘苯硼酸。这是一项研究的一部分,旨在利用X射线晶体学研究这些化合物的结构,揭示其分子构型和在化学中的潜在应用 (Nemykin et al., 2011)。
荧光猝灭研究
- 在一项研究中,研究了2-氟-5-碘苯硼酸衍生物,如4-氟-2-甲氧基苯硼酸,以了解它们在室温下的猝灭机制。这项研究有助于理解这些化合物的光化学性质 (H. S. Geethanjali et al., 2015)。
硼酸衍生物的抗菌活性
- 研究集中在从2-氟-5-碘苯硼酸合成二碘苯硼酸衍生物上,发现其中一些化合物具有强大的抗菌和抗真菌活性。这些发现突显了这些化合物在开发新的抗微生物药物中的潜力 (R. Al‐Zoubi等,2017)。
噻吩衍生物的合成
- 一项关于噻吩衍生物合成的研究涉及使用各种芳基硼酸,包括2-氟-5-碘苯硼酸。这项研究提供了关于芳基硼酸上不同取代基如何影响合成产物性质的见解,这可能对药物化学产生影响 (H. Ikram et al., 2015)。
抗癌药物的开发
- 在肿瘤学领域,研究了2-氟-5-碘苯硼酸衍生物在癌细胞中的抗增殖和促凋亡性质。这项研究对寻找新的抗癌药物具有重要意义 (Mateusz Psurski et al., 2018)。
探索苯硼酸化合物的化学性质
- 另一项研究调查了氟取代基对苯硼酸化合物性质的影响,包括2-氟-5-碘苯硼酸。这项研究对于理解这些化合物的基本性质及其在各个领域(包括材料科学和生物学)中的潜在应用至关重要 (Jan T. Gozdalik et al., 2017)。
亚甲基苯硼酸的互变环化平衡研究
- 与2-氟-5-碘苯硼酸相关的氟取代的2-甲醛基苯硼酸的研究探讨了它们的互变环化平衡。这项研究提供了关于这些化合物的分子结构和性质的见解 (K. Kowalska et al., 2016)。
葡萄糖感应和选择性改进
- 在一项关于葡萄糖感应的研究中,使用了2-氟-5-碘苯硼酸衍生物来提高荧光传感器的选择性和灵敏度。这项研究在开发更准确的葡萄糖监测系统方面具有潜在应用 (Yan-Jun Huang et al., 2013)。
未来方向
The future directions of “2-Fluoro-5-iodophenylboronic acid” could involve its use in the preparation of phenylboronic catechol esters, which are promising anion receptors for polymer electrolytes . Additionally, its halogenated derivatives have shown antibacterial and antibiofilm activity against certain Vibrio species, suggesting potential applications in combating bacterial infections .
生化分析
Biochemical Properties
The exact biochemical properties of 2-Fluoro-5-iodophenylboronic acid are not well-documented in the literature. Boronic acids are generally known to interact with various enzymes and proteins. They can form reversible covalent bonds with biomolecules containing cis-diols, such as sugars and glycoproteins .
Cellular Effects
Some boronic acids have been found to exhibit antibacterial and antibiofilm activity .
Molecular Mechanism
Boronic acids are known to form reversible covalent bonds with biomolecules containing cis-diols, which could potentially lead to enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
Boronic acids are generally stable and resistant to protodeboronation .
Metabolic Pathways
Boronic acids are known to interact with various enzymes and cofactors .
Transport and Distribution
Boronic acids are known to interact with various transporters and binding proteins .
Subcellular Localization
Boronic acids are known to interact with various compartments or organelles .
属性
IUPAC Name |
(2-fluoro-5-iodophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BFIO2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPDCZSOVJLEKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)I)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BFIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584395 | |
| Record name | (2-Fluoro-5-iodophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
866683-41-2 | |
| Record name | 2-Fluoro-5-iodophenylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866683-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Fluoro-5-iodophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential mechanisms of action of FIPBA against Vibrio species?
A1: While the exact mechanism of action of FIPBA is not fully elucidated in the provided research [], the study suggests that FIPBA, along with 3,5-diiodo-2-methoxyphenylboronic acid (DIMPBA), can hinder several virulence factors in Vibrio parahaemolyticus. These include:
Q2: What is the significance of FIPBA's antibiofilm activity in the context of food safety?
A2: The research highlights that FIPBA can effectively inhibit biofilm formation by Vibrio parahaemolyticus on the surface of squid and shrimp models []. This is significant because:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

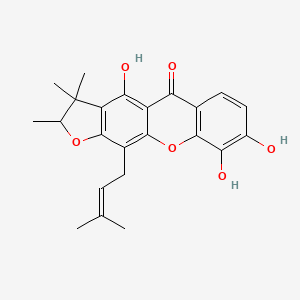
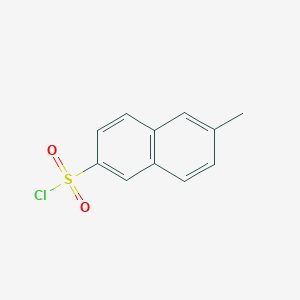

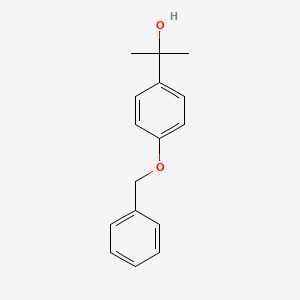

![7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1339940.png)




![1-(Benzo[b]thiophen-5-yl)ethanone](/img/structure/B1339956.png)
![3-Hydrazinyl-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B1339958.png)
